1-Aminonaphthalene-7-methanol
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Overview
Description
1-Aminonaphthalene-7-methanol is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-methanol can be synthesized through several methods:
Reduction of 1-Nitronaphthalene-7-methanol: This involves the reduction of 1-nitronaphthalene-7-methanol using reducing agents such as iron and hydrochloric acid, followed by steam distillation.
Amination of 7-Hydroxynaphthalene: This method involves the amination of 7-hydroxynaphthalene using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation or other efficient reducing agents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to form tetrahydro derivatives using sodium in boiling amyl alcohol.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol, catalytic hydrogenation.
Substitution Reagents: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydro-1-aminonaphthalene-7-methanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Aminonaphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-7-methanol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(8-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6,13H,7,12H2 |
InChI Key |
RUUQZQZISIKQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)N |
Origin of Product |
United States |
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